Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-
CAS No.: 820246-27-3
Cat. No.: VC16807819
Molecular Formula: C20H12Cl2N2O2
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 820246-27-3 |
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Molecular Formula | C20H12Cl2N2O2 |
Molecular Weight | 383.2 g/mol |
IUPAC Name | N-(6-benzoylimino-3,4-dichlorocyclohexa-2,4-dien-1-ylidene)benzamide |
Standard InChI | InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H |
Standard InChI Key | SMJHJWDMRYXEDY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)N=C2C=C(C(=CC2=NC(=O)C3=CC=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name Construction
The systematic name N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bisbenzamide follows the conventions outlined by Chemical Abstracts for polycyclic and substituted aromatic compounds . The parent structure is a 3,5-cyclohexadiene ring substituted with chlorine atoms at positions 4 and 5. The "diylidene" suffix denotes the presence of two imine-like double bonds (C=N) at the 1,2-positions, which serve as attachment points for two benzamide groups. Each benzamide moiety consists of a benzene ring connected to a carboxamide functional group (-CONH), with the amide nitrogen atoms bonded to the cyclohexadiene bridge .
Structural Features
The compound’s backbone comprises:
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Central core: A 3,5-cyclohexadiene ring with chlorine substituents at C4 and C5.
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Bridging groups: Two imine (C=N) linkages at C1 and C2, forming a conjugated diylidene system.
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Peripheral groups: Two benzamide units attached via the amide nitrogens to the cyclohexadiene bridge.
The conjugation across the diylidene bridge and benzamide groups suggests potential electronic delocalization, which may influence its optical and redox properties .
Table 1: Key Structural Parameters
Parameter | Value |
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Molecular Formula | |
Molar Mass | 383.227 g/mol |
CAS Registry Number | 820246-27-3 |
Hybridization | sp-rich framework |
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic details for this compound are scarce in public databases, analogous bis-benzamide derivatives are typically synthesized via:
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Condensation reactions: Coupling cyclohexadiene diamine precursors with benzoyl chloride derivatives under Schotten-Baumann conditions .
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Metal-catalyzed cross-coupling: Palladium-mediated Ullmann or Buchwald-Hartwig reactions to form C-N bonds between aromatic amines and halobenzamides .
The dichloro substituents likely originate from chlorination of the cyclohexadiene precursor using agents like sulfuryl chloride (SOCl) or chlorine gas .
Analytical Characterization
Hypothetical characterization data for this compound would include:
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NMR spectroscopy:
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Mass spectrometry: Molecular ion peak at m/z 383.2 (M) with fragmentation patterns corresponding to loss of Cl (Cl, Cl) and benzamide groups .
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X-ray crystallography: Planar geometry at the diylidene bridge with bond lengths of ~1.28 Å for C=N, consistent with imine character .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from its structural analogs:
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Polar aprotic solvents: Likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to hydrogen-bonding capacity of amide groups.
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Nonpolar solvents: Insoluble in hexane or diethyl ether due to aromaticity and dipole moments.
Stability under ambient conditions is expected, though prolonged exposure to light or moisture may degrade the imine linkages .
Spectroscopic Properties
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